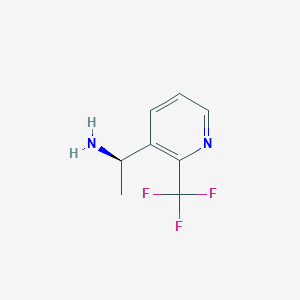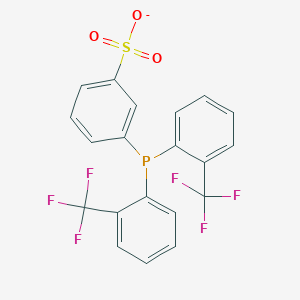
(R)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-(trifluoromethyl)pyridine.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Amine Introduction:
Industrial Production Methods: In an industrial setting, the production of ®-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.
Purification: Employing advanced purification techniques such as crystallization or chromatography to obtain the desired enantiomer in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically affecting the amine group.
Reduction: Reduction reactions can be used to modify the pyridine ring or the trifluoromethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylamines.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
®-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to its pharmacological effects, such as neurotransmitter release or enzyme inhibition.
Comparación Con Compuestos Similares
(S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine: The enantiomer of the compound with different pharmacological properties.
2-(Trifluoromethyl)pyridine: The parent compound without the amine group.
1-(2-(Trifluoromethyl)phenyl)ethan-1-amine: A structurally similar compound with a phenyl ring instead of a pyridine ring.
Uniqueness:
Chirality: The ®-enantiomer may exhibit unique biological activity compared to its (S)-counterpart.
Functional Groups: The presence of the trifluoromethyl group and the pyridine ring imparts distinct chemical reactivity and pharmacological properties.
Propiedades
Fórmula molecular |
C8H9F3N2 |
|---|---|
Peso molecular |
190.17 g/mol |
Nombre IUPAC |
(1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5(12)6-3-2-4-13-7(6)8(9,10)11/h2-5H,12H2,1H3/t5-/m1/s1 |
Clave InChI |
TUMNSQSQHYBWQW-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=C(N=CC=C1)C(F)(F)F)N |
SMILES canónico |
CC(C1=C(N=CC=C1)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B13108438.png)




![sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13108461.png)

![(2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone](/img/structure/B13108466.png)

![4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium](/img/structure/B13108485.png)




